N-{2-[(butylamino)carbonyl]phenyl}-2-methylbenzamide
Vue d'ensemble
Description
N-{2-[(butylamino)carbonyl]phenyl}-2-methylbenzamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. TYK2 is a member of the JAK family of kinases, which play a crucial role in the signaling pathways of cytokines. Cytokines are proteins that regulate immune responses, inflammation, and hematopoiesis. The inhibition of TYK2 has been shown to have therapeutic potential in various autoimmune and inflammatory diseases.
Mécanisme D'action
TYK2 plays a crucial role in the signaling pathways of cytokines such as IL-12, IL-23, and type I interferons. The inhibition of TYK2 by N-{2-[(butylamino)carbonyl]phenyl}-2-methylbenzamide leads to a reduction in cytokine production and downstream signaling pathways, resulting in a decrease in inflammation and immune responses. The selectivity of this compound for TYK2 over other JAK family kinases such as JAK1, JAK2, and JAK3 is a key advantage in terms of reducing potential side effects.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to effectively suppress the activity of TYK2 and downstream signaling pathways, leading to a reduction in cytokine production and inflammation. The selectivity of this compound for TYK2 over other JAK family kinases such as JAK1, JAK2, and JAK3 is a key advantage in terms of reducing potential side effects. However, the long-term effects of TYK2 inhibition on the immune system and other physiological processes are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of N-{2-[(butylamino)carbonyl]phenyl}-2-methylbenzamide in lab experiments is its selectivity for TYK2 over other JAK family kinases. This allows for more specific targeting of cytokine signaling pathways and reduces the potential for off-target effects. However, the high potency of this compound also presents a challenge in terms of determining optimal dosing and minimizing potential toxicity.
Orientations Futures
There are several potential future directions for research on N-{2-[(butylamino)carbonyl]phenyl}-2-methylbenzamide. One area of interest is the development of combination therapies that target multiple cytokine signaling pathways. Another potential direction is the investigation of the long-term effects of TYK2 inhibition on the immune system and other physiological processes. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in different patient populations and disease indications.
Applications De Recherche Scientifique
N-{2-[(butylamino)carbonyl]phenyl}-2-methylbenzamide has been extensively studied for its therapeutic potential in various autoimmune and inflammatory diseases such as psoriasis, inflammatory bowel disease, and lupus. In preclinical studies, this compound has been shown to effectively suppress the activity of TYK2 and downstream signaling pathways, leading to a reduction in cytokine production and inflammation. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with psoriasis, psoriatic arthritis, and Crohn's disease.
Propriétés
IUPAC Name |
N-[2-(butylcarbamoyl)phenyl]-2-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-3-4-13-20-18(22)16-11-7-8-12-17(16)21-19(23)15-10-6-5-9-14(15)2/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQRJXXVPOZDJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.